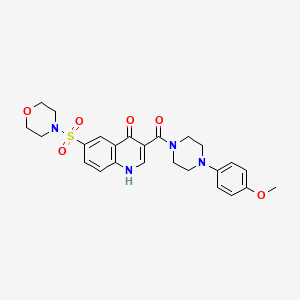
3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, substituted with a piperazine and morpholine moiety, making it a unique structure with interesting chemical properties.
Preparation Methods
The synthesis of 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one involves multiple steps, typically starting with the preparation of the quinoline core. The piperazine and morpholine groups are introduced through subsequent reactions. Common synthetic routes include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or Friedländer synthesis.
Introduction of the Piperazine Group: This step often involves nucleophilic substitution reactions where the piperazine ring is attached to the quinoline core.
Attachment of the Morpholine Group: This is usually done through sulfonylation reactions, where the morpholine group is introduced via a sulfonyl chloride intermediate.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides, potentially reducing the quinoline ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the quinoline core or the piperazine ring, leading to various derivatives.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.
Biology: The compound may have potential as a biochemical probe or in the study of enzyme interactions.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in targeting specific receptors or enzymes.
Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include binding to active sites or altering protein conformation, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar compounds to 3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-6-(morpholinosulfonyl)quinolin-4(1H)-one include other quinoline derivatives with piperazine or morpholine substitutions These compounds may share some chemical properties but differ in their specific functional groups and overall structure
Properties
Molecular Formula |
C25H28N4O6S |
|---|---|
Molecular Weight |
512.6 g/mol |
IUPAC Name |
3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-6-morpholin-4-ylsulfonyl-1H-quinolin-4-one |
InChI |
InChI=1S/C25H28N4O6S/c1-34-19-4-2-18(3-5-19)27-8-10-28(11-9-27)25(31)22-17-26-23-7-6-20(16-21(23)24(22)30)36(32,33)29-12-14-35-15-13-29/h2-7,16-17H,8-15H2,1H3,(H,26,30) |
InChI Key |
PRYANBAVWOZQNB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CNC4=C(C3=O)C=C(C=C4)S(=O)(=O)N5CCOCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















